
3-(2H-1-Benzopyran-2-ylidene)butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-1-Benzopyran-2-ylidene)butan-2-one is a chemical compound that belongs to the class of benzopyran derivatives. . This compound is characterized by its unique structure, which includes a benzopyran ring fused with a butanone moiety.
Preparation Methods
The synthesis of 3-(2H-1-Benzopyran-2-ylidene)butan-2-one can be achieved through various synthetic routes. One common method involves the condensation of 2H-1-benzopyran-2-one with a suitable butanone derivative under acidic or basic conditions . The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product. Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve high efficiency and scalability .
Chemical Reactions Analysis
3-(2H-1-Benzopyran-2-ylidene)butan-2-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-(2H-1-Benzopyran-2-ylidene)butan-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2H-1-Benzopyran-2-ylidene)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins . For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial proliferation, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(2H-1-Benzopyran-2-ylidene)butan-2-one can be compared with other similar compounds, such as:
2H-1-Benzopyran-2-one (coumarin): Coumarin derivatives share a similar benzopyran core and exhibit various biological activities, including anti-coagulant and anti-inflammatory properties.
Indole derivatives: Indole compounds, like benzopyran derivatives, are known for their diverse biological activities and are used in drug development.
Benzofuran derivatives: These compounds also contain a fused benzene ring and exhibit similar biological activities, such as anti-tumor and anti-viral properties.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which may differ from those of other similar compounds.
Properties
CAS No. |
925436-67-5 |
|---|---|
Molecular Formula |
C13H12O2 |
Molecular Weight |
200.23 g/mol |
IUPAC Name |
3-chromen-2-ylidenebutan-2-one |
InChI |
InChI=1S/C13H12O2/c1-9(10(2)14)12-8-7-11-5-3-4-6-13(11)15-12/h3-8H,1-2H3 |
InChI Key |
GNFBBNJWZAGOKN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C1C=CC2=CC=CC=C2O1)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


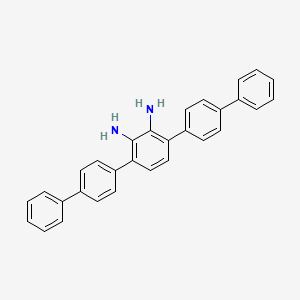
![1H-Isoindole-1,3(2H)-dione, 2-[1-(4,5-dimethyl[1,1'-biphenyl]-2-yl)ethyl]-](/img/structure/B14180332.png)


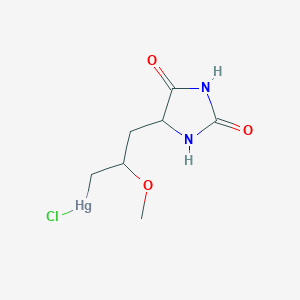

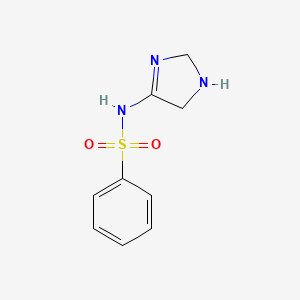
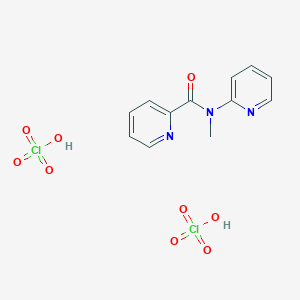
![N-(4-Chlorophenyl)-4-[4-(2-fluorophenyl)piperazin-1-yl]butanamide](/img/structure/B14180374.png)
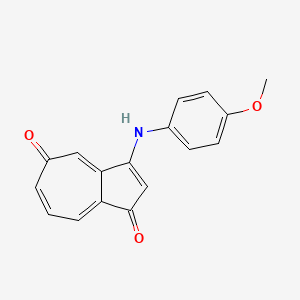
![2-Hydroxy-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B14180388.png)
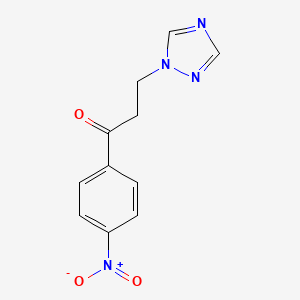
![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
